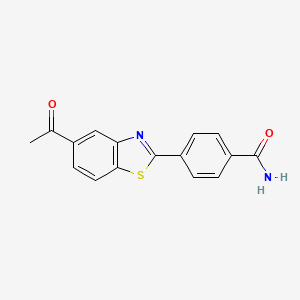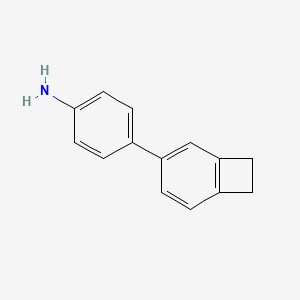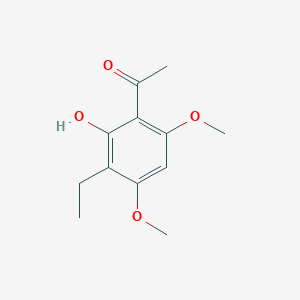
1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of an ethanone group attached to a substituted phenyl ring. The specific structure of this compound includes ethyl, hydroxy, and methoxy groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene ring, such as 3-ethyl-2-hydroxy-4,6-dimethoxybenzene.
Acylation Reaction: The benzene ring undergoes an acylation reaction with ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethanone derivative.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation reaction under controlled temperature and pressure conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
科学的研究の応用
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Ethanone,1-(3-ethyl-2-hydroxyphenyl): Lacks the methoxy groups, which may affect its reactivity and properties.
Ethanone,1-(3-ethyl-4,6-dimethoxyphenyl): Lacks the hydroxy group, influencing its chemical behavior.
Ethanone,1-(3-ethyl-2-hydroxy-4-methoxyphenyl): Has one less methoxy group, altering its characteristics.
Uniqueness
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is unique due to the specific combination of ethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
531502-60-0 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O4/c1-5-8-9(15-3)6-10(16-4)11(7(2)13)12(8)14/h6,14H,5H2,1-4H3 |
InChIキー |
WWZQMROPTYIWPH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1OC)OC)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
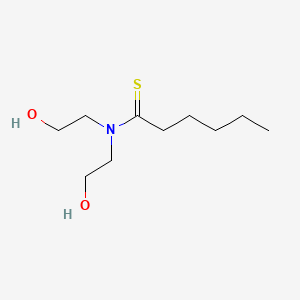
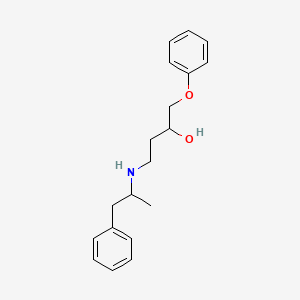
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
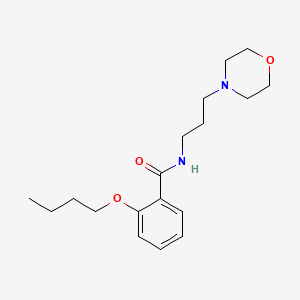
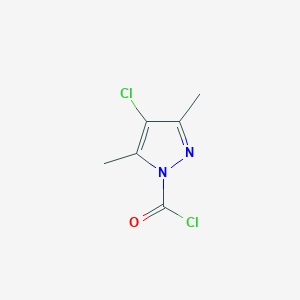
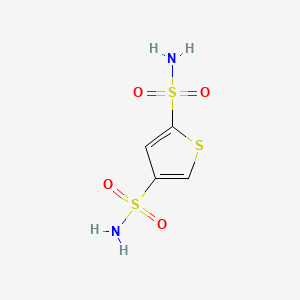
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
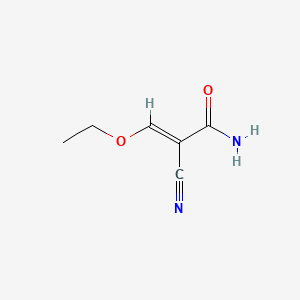
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
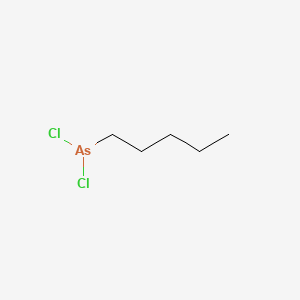
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
